molecular formula C25H27N5O4 B1227810 ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate

ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate

Cat. No.: B1227810
M. Wt: 461.5 g/mol
InChI Key: CJIQQWDNAAATEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate is a complex organic compound with a molecular formula of C25H27N5O4 This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Substitution Reactions: The purine ring is then functionalized with various substituents, including the bis(phenylmethyl)amino group and the acetic acid ethyl ester moiety.

    Final Coupling: The final step involves coupling the substituted purine with the acetic acid ethyl ester under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenylmethyl ester: Similar in structure but lacks the purine ring system.

    Acetic acid, 2-phenylethyl ester: Another ester with a different aromatic substitution pattern.

Uniqueness

ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate is unique due to its complex structure, which includes both a purine ring and multiple functional groups

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 2-[8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C25H27N5O4/c1-3-34-21(31)17-30-20(26-23-22(30)24(32)27-25(33)28(23)2)16-29(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13H,3,14-17H2,1-2H3,(H,27,32,33)

InChI Key

CJIQQWDNAAATEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
Reactant of Route 2
ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
Reactant of Route 3
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ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
Reactant of Route 4
ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
Reactant of Route 5
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ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate

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